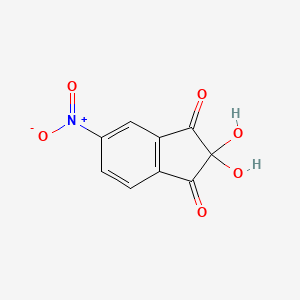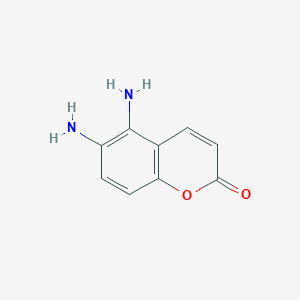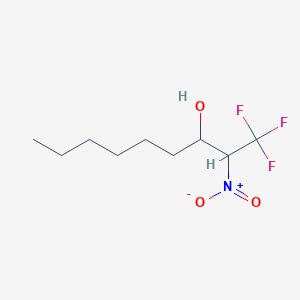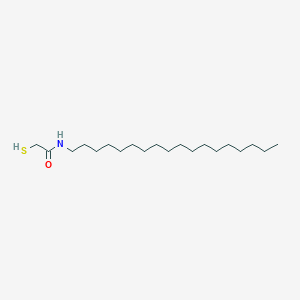
Acetamide, 2-mercapto-N-octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-mercapto-N-octadecyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a mercapto group (–SH) and a long octadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-octadecyl- typically involves the reaction of octadecylamine with acetic anhydride to form N-octadecylacetamide. This intermediate is then reacted with thiourea to introduce the mercapto group, resulting in the formation of Acetamide, 2-mercapto-N-octadecyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include octadecylamine, acetic anhydride, and thiourea. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.
Types of Reactions:
Oxidation: Acetamide, 2-mercapto-N-octadecyl- can undergo oxidation reactions where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
Acetamide, 2-mercapto-N-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-mercapto-N-octadecyl- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The long octadecyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Acetamide, 2-mercapto-N-(2-naphthyl)-: Similar structure but with a naphthyl group instead of an octadecyl chain.
N,N-dimethylacetamide: Lacks the mercapto group and has different applications.
Uniqueness: Acetamide, 2-mercapto-N-octadecyl- is unique due to its long hydrophobic chain and the presence of a reactive mercapto group. This combination of features makes it particularly useful in applications requiring both hydrophobic interactions and reactivity towards electrophiles.
Propiedades
Número CAS |
111600-41-0 |
|---|---|
Fórmula molecular |
C20H41NOS |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
N-octadecyl-2-sulfanylacetamide |
InChI |
InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)19-23/h23H,2-19H2,1H3,(H,21,22) |
Clave InChI |
LLOKETBJKZRFMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


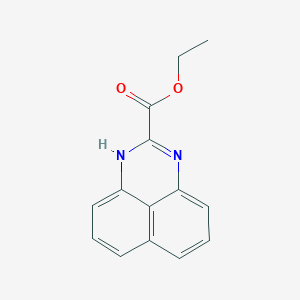
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
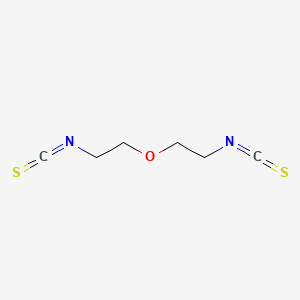
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
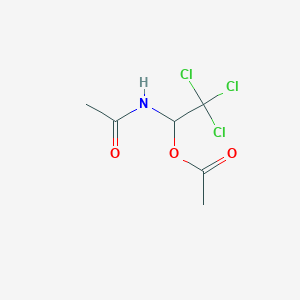
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
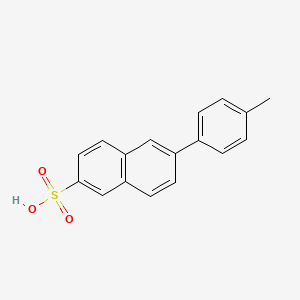
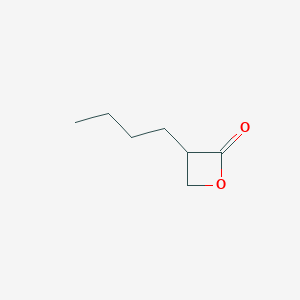
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

